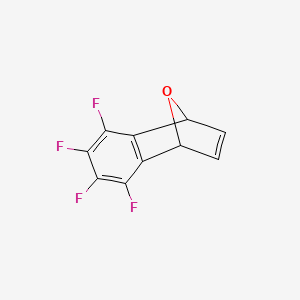

t-Butyl 1-bromocyclopropane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-Butyl 1-bromocyclopropane-1-carboxylate is a chemical compound. While there isn’t much specific information available on this exact compound, we can infer some properties based on similar compounds. For instance, bromocyclopropane is an organobromine compound with the chemical formula C3H5Br . It’s a member of the haloalkane family .

Synthesis Analysis

The synthesis of similar compounds like bromocyclopropane involves treating silver cyclopropanecarboxylate with bromine . Another related compound, bicyclo[1.1.0]butane-1-carboxylate, was prepared by K Wiberg in 1959 by treating methyl 3-bromocyclobutanecarboxylate with triphenylmethylsodium (Ph3CNa) in diethyl ether .Chemical Reactions Analysis

Bromocyclopropane, a related compound, reacts with magnesium using diethyl ether as a solvent, yielding about 25–30% of the cyclopropylmagnesium bromide Grignard reagent . It also isomerizes on heating to produce 1-bromopropene and 3-bromopropene .作用機序

Mode of Action

The compound is known to participate in reactions involving the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This process is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .

Biochemical Pathways

The compound’s ability to participate in reactions involving the cleavage of the c−o bond in tert-butyl groups suggests it may influence pathways involving these groups .

Result of Action

The primary result of the action of Tert-Butyl 1-bromocyclopropanecarboxylate is the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This can lead to the formation of new compounds, depending on the specific reaction conditions .

Action Environment

The action of Tert-Butyl 1-bromocyclopropanecarboxylate is influenced by various environmental factors. For instance, the presence of the tris-4-bromophenylamminium cation radical and hydrosilane can facilitate the compound’s reactions .

実験室実験の利点と制限

T-Butyl 1-bromocyclopropane-1-carboxylate is a versatile reagent that can be used in a variety of chemical reactions. It is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound and must be handled with care. It is also volatile and must be stored in a cool, dry place.

将来の方向性

In the future, t-Butyl 1-bromocyclopropane-1-carboxylate may be used in the synthesis of more complex molecules, such as peptides and proteins. It may also be used in the synthesis of new materials, such as polymers and nanomaterials. In addition, this compound may be used in the synthesis of new drugs and other compounds. Finally, this compound may be used in the synthesis of new catalysts, which can be used in a variety of chemical reactions.

合成法

T-Butyl 1-bromocyclopropane-1-carboxylate is synthesized from the reaction of bromocyclopropane and sodium t-butoxide. The reaction proceeds in the presence of a base and a catalyst, such as a Lewis acid or a Brønsted acid. The reaction of bromocyclopropane and sodium t-butoxide yields a mixture of this compound and t-butyl 1-bromocyclopropane-2-carboxylate. The two products can be separated by column chromatography or by crystallization.

科学的研究の応用

T-Butyl 1-bromocyclopropane-1-carboxylate has been widely used in the synthesis of biologically active compounds, such as peptides, nucleosides, and small molecules. It has also been used in the synthesis of drugs, such as antibiotics and antifungals. In addition, this compound has been used in the synthesis of polymers and other materials.

特性

IUPAC Name |

tert-butyl 1-bromocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZMQFSILZOXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)

![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)